2-Hydroxyethyl-4-phosphonobenzoate
Overview
Description
2-Hydroxyethyl-4-phosphonobenzoate is a chemical compound with the molecular formula C9H11O6P and a molecular weight of 246.15 g/mol . It is also known by its IUPAC name, [4-(2-hydroxyethoxycarbonyl)phenyl]phosphonic acid . This compound is a useful research chemical and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl-4-phosphonobenzoate typically involves the esterification of 4-phosphonobenzoic acid with 2-hydroxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
4-Phosphonobenzoic acid+2-Hydroxyethanol→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl-4-phosphonobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the ester group would produce an alcohol .
Scientific Research Applications
2-Hydroxyethyl-4-phosphonobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl-4-phosphonobenzoate involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in studies of enzyme inhibition and protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-Phosphonobenzoic acid: The parent compound without the hydroxyethyl group.
2-Hydroxyethyl benzoate: Similar structure but lacks the phosphonic acid group.
Uniqueness
2-Hydroxyethyl-4-phosphonobenzoate is unique due to the presence of both a hydroxyethyl group and a phosphonic acid group. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[4-(2-hydroxyethoxycarbonyl)phenyl]phosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O6P/c10-5-6-15-9(11)7-1-3-8(4-2-7)16(12,13)14/h1-4,10H,5-6H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNMABDSCZGAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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